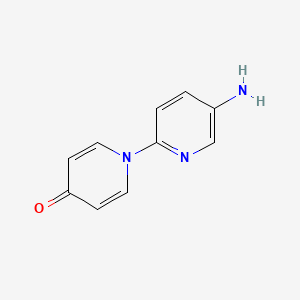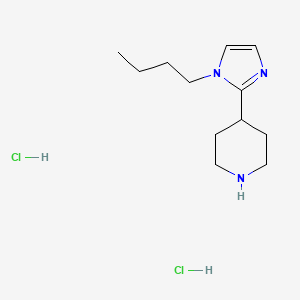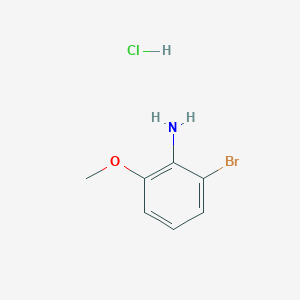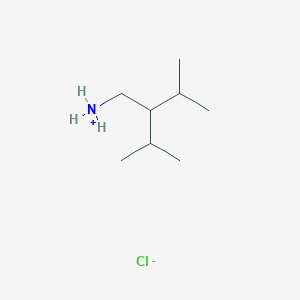
3-(Aminomethyl)-2,4-dimethylpentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azaniumylmethyl)-2,4-dimethylpentane chloride, commonly referred to as AZM-DMP, is a widely used organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ether, ethanol, and acetone. AZM-DMP has been used in a variety of applications, ranging from pharmaceuticals to industrial chemicals.
Scientific Research Applications
Efficient Synthesis Techniques
One study discusses an efficient synthesis method using ZnO and ZnO–acetyl chloride catalysts for producing complex organic compounds, illustrating the importance of specific chemical structures in facilitating synthetic processes (Maghsoodlou et al., 2010).
Molecular Structure and Hydrogen Bonding
Research on bis(3-azaniumylpyridin-1-ium) hexachloridostannate(IV) dichloride highlights the structural properties and hydrogen bonding of complex ions, providing insights into molecular assembly and interactions (van Megen et al., 2013).
Selectivity in Metal Ion Complexation
A study on the selectivity of asymmetric macrocyclic compartmental lanthanide(III) complexes towards alkali and alkaline-earth metal ions emphasizes the role of specific chemical configurations in ion selectivity and binding affinity (Barge et al., 2005).
Photophysical Properties
Investigations into the photophysical properties of thiacarbocyanine dyes reveal how structural variations influence the absorption band shifts and formation energy of dye aggregates, pertinent for applications in optoelectronics and sensing (Avakyan et al., 2014).
Ionic Liquids and Viscosity Changes
Research into the effects of structural modifications on the viscosity of ionic liquids, such as 1-butyl-2,3-dimethyl-imidazolium chloride, demonstrates the significance of hydrogen bonding and entropy in determining physical properties of ionic liquids (Hunt, 2007).
C–C Bond Activation
A study on rhodium-mediated C–C bond activation in specific organic compounds shows the potential for creating new chemical pathways and reactions, contributing to the development of novel synthetic strategies (Baksi et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Azaniumylmethyl)-2,4-dimethylpentane chloride involves the alkylation of 2,4-dimethylpentane with an appropriate alkylating agent followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2,4-dimethylpentane", "Alkylating agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Alkylation of 2,4-dimethylpentane with an appropriate alkylating agent to form 3-(Azaniumylmethyl)-2,4-dimethylpentane", "Step 2: Quaternization of 3-(Azaniumylmethyl)-2,4-dimethylpentane with hydrochloric acid to form 3-(Azaniumylmethyl)-2,4-dimethylpentane chloride" ] } | |
CAS RN |
1797941-32-2 |
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-6(2)8(5-9)7(3)4;/h6-8H,5,9H2,1-4H3;1H |
InChI Key |
MXIWXEIPSLJVAH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C[NH3+])C(C)C.[Cl-] |
Canonical SMILES |
CC(C)C(CN)C(C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
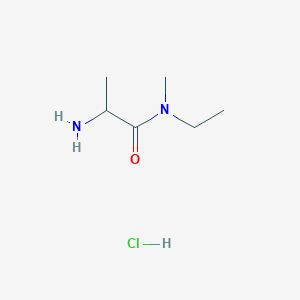
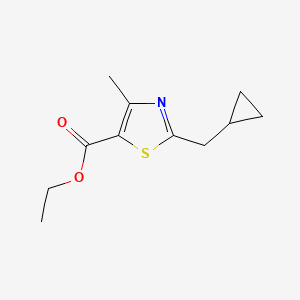
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

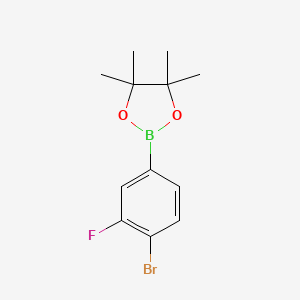
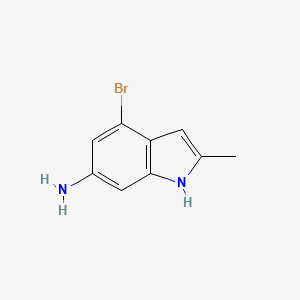
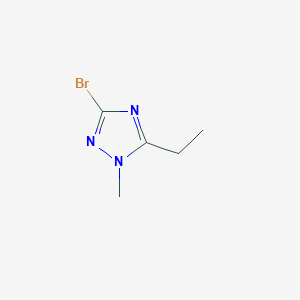
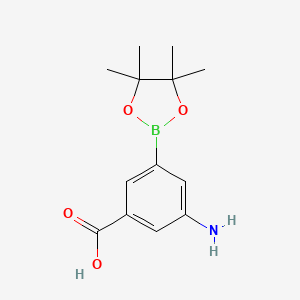
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
